Impurity Standard Designation: 4-Chloro Specifically Designated as Cefotaxime Impurity 57, While 4-Bromo Analog is Not a Pharmacopoeial Impurity
Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate is specifically designated as Cefotaxime Impurity 57, making it the verified impurity standard for cefotaxime drug substance and product analysis . In contrast, the 4-bromo analog (ethyl 4-bromo-2-(methoxyimino)-3-oxobutyrate, CAS 60845-87-6) is marketed as a general organic synthesis intermediate for thiophene analogs, with no regulatory impurity designation for any cephalosporin drug . Procurement of the 4-chloro compound is therefore mandatory for laboratories performing cefotaxime impurity testing under ICH Q3A/Q3B guidelines, whereas the 4-bromo analog would not satisfy regulatory traceability requirements.
| Evidence Dimension | Regulatory impurity designation for cephalosporin drugs |
|---|---|
| Target Compound Data | Designated as Cefotaxime Impurity 57 (Zhenqiang/China); offered at 95% HPLC purity as reference standard |
| Comparator Or Baseline | 4-Bromo analog (CAS 60845-87-6): No known pharmacopoeial impurity designation for any cephalosporin; marketed for general thiophene analog synthesis |
| Quantified Difference | Applicability gap for regulated impurity testing: 4-chloro compound has a validated role; 4-bromo compound does not |
| Conditions | Regulatory pharmacopoeial classification and vendor product documentation |
Why This Matters
For GMP-compliant analytical development and quality control of cefotaxime or related cephalosporins, only the 4-chloro compound with a verified impurity designation provides the necessary regulatory traceability.
